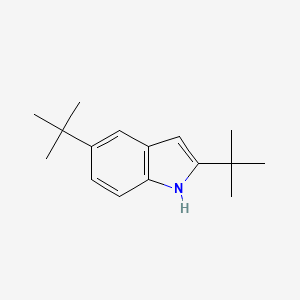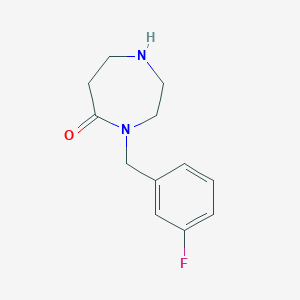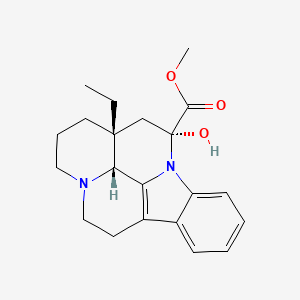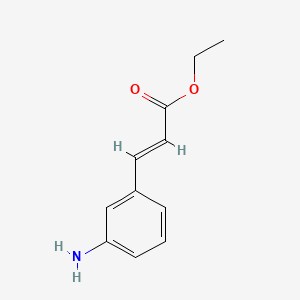
2,5-ditert-butyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-ditert-butyl-1H-indole is an organic chemical compound classified under indole derivatives. It has a molecular formula of C16H23N and a molecular weight of 229.36 g/mol .
Molecular Structure Analysis
The molecular structure of 2,5-ditert-butyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming an indole moiety . The molecular formula is C16H23N .Chemical Reactions Analysis
Indole derivatives, including 2,5-ditert-butyl-1H-indole, are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often the result of the indole moiety’s ability to bind with high affinity to multiple receptors .Applications De Recherche Scientifique
Synthesis and Functionalization
Indoles, including derivatives like 2,5-ditert-butyl-1H-indole, have been synthesized and functionalized through various methods, highlighting the versatility and significance of palladium-catalyzed reactions in organic synthesis. These methods offer access to a wide range of functionalities, applicable to complex molecules with less waste production compared to classical synthesis methods (Cacchi & Fabrizi, 2005).
Catalytic Applications
In catalysis, the synthesis of bis(indolyl)methanes using room temperature ionic liquids (RTILs) has demonstrated an eco-friendly and efficient process, with RTILs serving as recyclable catalysts. This method is compatible with various functional groups, providing excellent yields under mild conditions and showcasing the potential of indole derivatives in sustainable chemical processes (Yadav, Reddy, & Sunitha, 2003).
Anion Sensing
The synthesis of 2-alkylated indole derivatives has revealed their application in anion sensing, where some derivatives exhibited selective recognition and sensing ability towards specific anions. This application underscores the utility of indole derivatives in developing sensors for environmental and biological monitoring (Bayindir & Saracoglu, 2016).
Drug Development
The indole scaffold is identified as a "privileged" structure in drug development, with representation in a significant number of natural isolates and medicinal agents. Research into enantioselective organocatalytic alkylations of indoles underscores their importance in synthesizing biomedically relevant molecules, highlighting the indole framework's potential in developing new therapeutic agents (Austin & MacMillan, 2002).
Pharmacological Activities
Indole derivatives, including those similar to 2,5-ditert-butyl-1H-indole, are central to many synthetic and natural compounds with significant biological activity. Studies have synthesized new derivatives showing potential as antibacterial, anticancer, antioxidants, and anti-inflammatory agents, further cementing the role of indole derivatives in medicinal chemistry and drug design (Sravanthi & Manju, 2016).
Propriétés
IUPAC Name |
2,5-ditert-butyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-15(2,3)12-7-8-13-11(9-12)10-14(17-13)16(4,5)6/h7-10,17H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFPVCCYRUVHPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289114 |
Source


|
| Record name | 2,5-Bis(1,1-dimethylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-ditert-butyl-1H-indole | |
CAS RN |
900640-46-2 |
Source


|
| Record name | 2,5-Bis(1,1-dimethylethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(1,1-dimethylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401289114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)


![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)




![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)



